L-Glutamine-amide-15N
Overview
Description
L-Glutamine-amide-15N is a nitrogen-15 labeled variant of glutamine, an amino acid that plays a critical role in various metabolic processes. The incorporation of the stable isotope 15N allows for the precise study of glutamine's role in nitrogen metabolism, protein synthesis, and its participation in enzymatic reactions within organisms.
Synthesis Analysis
The synthesis of L-Glutamine-amide-15N can involve direct acylation methods where glutamine is treated with specific reagents to incorporate the 15N isotope into the amide group. For example, the method described by Nissim et al. (1984) involves the direct acylation of glutamine with trifluoroacetic anhydride, forming N,N-bis-trifluoroacetyl-L-glutamine derivative, which is sensitive enough to detect 15N enrichment in plasma samples (Nissim, Yudkoff, & Lapidot, 1984).
Molecular Structure Analysis
Selective 15N-labeling of the side-chain amide groups of glutamine, as studied by Cao et al. (2014), shows the significance of these amide groups in stabilizing protein structures through hydrogen bonding and protein interactions. The incorporation of 15N into the side-chain amide groups of asparagine and glutamine helps in understanding their roles in proteins' structural and functional dynamics (Cao et al., 2014).
Scientific Research Applications
Diabetes Research : L-glutamine has shown potential as a therapeutic agent for type 2 diabetes by improving glycemic control and reducing blood sugar levels in diabetic rats (Badole et al., 2013).
NMR Spectroscopy : Selective 15N-labeling of asparagine and glutamine side-chain amide groups enables accurate determination of magnetic susceptibility anisotropy tensors based on pseudocontact shifts, useful in paramagnetic NMR spectroscopy (Cao et al., 2014).
Therapeutic Enzymes : L-glutaminase, an enzyme derived from L-glutamine, finds applications in oncology, antiretrovirology, and the food industry as a flavor-enhancing agent (Vijayan et al., 2017).
Brain Synthesis Studies : Studies have shown the role of branched-chain amino acids, especially leucine, in the brain's synthesis of glutamic acid (Yudkoff et al., 1983).
Protein Structure Analysis : Combining 15N isotopic labeling with multinuclear, multidimensional NMR techniques has facilitated structural investigation of the glutamine-binding protein of Escherichia coli (Tjandra et al., 1992).
Nitrogen Metabolism in Cells : Various studies have explored nitrogen metabolism in different organisms using 15N-labeled compounds, demonstrating the versatility of L-Glutamine-amide-15N in biological research. These studies range from investigating nitrogen metabolism in avian liver mitochondria (Campbell & Vorhaben, 1976), studying ammonium ion assimilation in plants (Monselise et al., 1987), to examining nitrogen metabolism in mammalian cells (Street et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QQKKVIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574155 | |
Record name | L-(N~5~-~15~N)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-amide-15N | |
CAS RN |
59681-32-2 | |
Record name | L-(N~5~-~15~N)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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